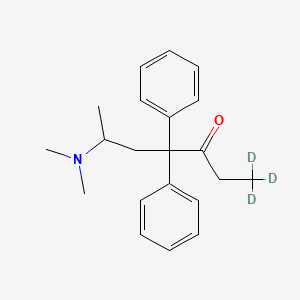

(+/-)-美沙酮-D3

描述

This usually involves a detailed explanation of the compound’s structure, including its molecular formula, structural formula, and possibly its stereochemistry .

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It may also include information on the conditions required for the synthesis, such as temperature, pressure, and the presence of catalysts .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes with other compounds. It may include information on the conditions required for the reactions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability .科学研究应用

1. 生物标本分析

- 美沙酮及其代谢产物 EDDP 和 EMDP 已在人血浆、尿液和肝微粒体中进行分析 (Alburges 等人,1996 年)。此项研究为美沙酮及其代谢产物的检测和定量分析提供了至关重要的见解,这对于了解其药代动力学和治疗监测至关重要。

2. 作为麻醉计划中的标记物使用

- 美沙酮-D3 已被研究其作为体内标记物监测患者美沙酮摄入的潜力,可能提高美沙酮治疗计划的有效性 (Hsia 等人,1976 年)。此项应用在阿片类药物成瘾治疗方面具有重大意义。

3. 抗癌潜力

- 一项研究发现,美沙酮诱导白血病细胞死亡,并且可以克服化疗耐药性和凋亡耐药性,表明其作为抗癌药物的潜力 (Friesen 等人,2008 年)。此项研究为在癌症治疗中使用美沙酮开辟了道路。

4. 慢性疼痛和成瘾治疗中的药代动力学

- 美沙酮的药代动力学已在慢性疼痛和阿片类药物成瘾治疗的背景下得到广泛研究,检查其代谢和清除率 (Eap 等人,2002 年)。了解这些方面对于有效地给药和管理治疗方案至关重要。

5. N-甲基-d-天冬氨酸受体的抑制

- 美沙酮已被证明可以抑制 N-甲基-d-天冬氨酸 (NMDA) 受体,这有助于理解其镇痛特性和在疼痛管理中的潜在应用 (Callahan 等人,2004 年)。

作用机制

Target of Action

The primary targets of (+/-)-Methadone-D3, also known as rac-Methadone-D3, are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward systems .

Mode of Action

Methadone-D3 acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation results in a decrease in the perception of pain and can also produce a sense of euphoria .

Biochemical Pathways

The activation of opioid receptors by Methadone-D3 triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . The net effect is hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of Methadone-D3 involves its absorption, distribution, metabolism, and excretion (ADME) . After oral administration, Methadone-D3 is well absorbed and widely distributed in the body . It is metabolized in the liver and excreted primarily in the urine . The bioavailability of Methadone-D3 can be influenced by factors such as the individual’s metabolic rate, age, and overall health .

Result of Action

The molecular and cellular effects of Methadone-D3’s action include decreased neuronal excitability and reduced neurotransmitter release . This leads to its analgesic effects, reducing the perception of pain, and its potential for dependence due to the activation of reward pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methadone-D3. For instance, factors such as temperature and pH can affect the stability of the drug . Additionally, individual factors such as genetic makeup, age, and overall health can influence how an individual responds to Methadone-D3 .

安全和危害

未来方向

属性

IUPAC Name |

1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIQXCVUWKGNF-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662067 | |

| Record name | 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60263-63-0 | |

| Record name | 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using (+/-)-Methadone-D3 in pharmacokinetic research?

A: (+/-)-Methadone-D3 exhibits nearly identical pharmacological properties to methadone but can be easily distinguished using analytical techniques like mass spectrometry. This enables researchers to administer (+/-)-Methadone-D3 alongside unlabeled methadone and track both compounds simultaneously. This method, known as stable isotope labeling, is invaluable for studying drug interactions, investigating the influence of different drug formulations, and understanding the impact of individual patient factors on methadone pharmacokinetics. [, ]

Q2: How is (+/-)-Methadone-D3 used to study methadone pharmacokinetics in patients undergoing maintenance therapy?

A: One study [] employed a sophisticated analytical technique called high performance liquid chromatography-atmospheric pressure chemical ionization mass-spectrometry to quantify the concentration of both unlabeled methadone and an intravenous dose of (+/-)-Methadone-D6 in a patient receiving chronic oral methadone maintenance therapy. By tracking the concentrations of both compounds, researchers can gain insights into how methadone is absorbed, distributed, metabolized, and excreted in individuals actively undergoing treatment. This knowledge is crucial for optimizing methadone dosing regimens and improving patient care.

Q3: Can (+/-)-Methadone-D3 be used as a marker for monitoring methadone intake?

A: Early research [] suggested that (+/-)-Methadone-D3, specifically a trideuterated form, could potentially serve as an in vivo marker for monitoring methadone intake. Studies in rats demonstrated that (+/-)-Methadone-D3 exhibited identical absorption, distribution, and excretion rates compared to unlabeled methadone. This finding, coupled with its identical analgesic activity and toxicity profile in mice, supported the potential use of (+/-)-Methadone-D3 as a tool to improve the effectiveness of methadone treatment programs by monitoring patient adherence.

Q4: What are the limitations of using (+/-)-Methadone-D3 in pharmacokinetic research?

A4: While (+/-)-Methadone-D3 is a powerful tool, it's important to acknowledge potential limitations. Despite its similar properties to methadone, subtle differences in metabolism or elimination pathways could arise due to the presence of deuterium. Researchers must carefully control for these variations and consider potential isotopic effects during data analysis. Additionally, the cost of synthesizing and utilizing deuterated compounds can be a limiting factor for some studies.

Q5: Beyond pharmacokinetic studies, are there other research applications for (+/-)-Methadone-D3?

A: (+/-)-Methadone-D3 has proven useful in developing and validating analytical methods for quantifying methadone in various biological matrices. For instance, researchers utilized (+/-)-Methadone-D3 as an internal standard in a liquid chromatography-tandem mass spectrometry method to determine loperamide permeability in physiological buffer solutions. []. This approach enhances the accuracy and reliability of methadone measurements in complex biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)

![5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329464.png)

![ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329477.png)

![[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide](/img/structure/B3329488.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)

![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)

![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane](/img/structure/B3329533.png)